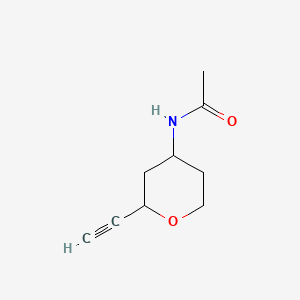

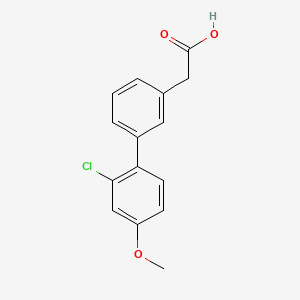

3-(2-Chloro-4-methoxyphenyl)phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Chloro-4-methoxyphenyl)phenylacetic acid is an organic compound with the molecular formula C15H13ClO3 and a molecular weight of 276.72 .

Molecular Structure Analysis

The IUPAC name for this compound is (2’-chloro-4’-methoxy [1,1’-biphenyl]-3-yl)acetic acid . The InChI code is 1S/C15H13ClO3/c1-19-12-5-6-13(14(16)9-12)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) .Aplicaciones Científicas De Investigación

Phenolic Acids: Pharmacological Review and Research Call

Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects. CGA, a dietary polyphenol found in green coffee extracts and tea, has demonstrated various therapeutic roles. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. CGA's ability to modulate lipid metabolism and glucose in metabolic disorders suggests its potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review calls for further studies to optimize CGA's biological and pharmacological effects for practical use as a natural food additive, potentially replacing synthetic antibiotics and reducing medicinal costs (Naveed et al., 2018).

Biodegradation of Aromatic Compounds

Escherichia coli has been recognized for its ability to use aromatic compounds as sole carbon and energy sources. This review provides an extensive overview of E. coli's catabolism of various aromatic compounds, including several aromatic acids like phenylacetic acid, which shares structural similarities with the compound of interest. The knowledge of genes and proteins involved in the catabolism of aromatic compounds by E. coli enhances our understanding of biochemical, genetic, evolutionary, and ecological aspects of such processes. This insight might be relevant for developing metabolic engineering strategies to utilize E. coli for biodegradation and biotransformation of aromatic compounds (Díaz et al., 2001).

Phosphonic Acid: Preparation and Applications

While not directly about "3-(2-Chloro-4-methoxyphenyl)phenylacetic acid," phosphonic acid derivatives offer a wide range of applications due to their structural analogy with the phosphate moiety. These applications cover various fields, including chemistry, biology, and physics, highlighting the synthesis and uses of phosphonic acids in bioactive properties (e.g., drugs, pro-drugs), bone targeting, supramolecular materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The review details methods for synthesizing phosphonic acids from different precursors, underscoring the compound's potential in scientific and industrial applications (Sevrain et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds such as phenylacetic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that phenylacetic acid derivatives can act as enzyme inhibitors or receptor agonists/antagonists . The presence of the chloro and methoxy groups on the phenyl rings may influence the compound’s interaction with its targets.

Biochemical Pathways

Phenylacetic acid derivatives are known to be involved in various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds such as phenylacetic acid derivatives are known to be well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Similar compounds such as phenylacetic acid derivatives can have various effects, including enzyme inhibition, receptor modulation, and potential anticancer properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid . These factors can include pH, temperature, presence of other substances, and specific conditions within the body. For example, the compound’s stability and reactivity can be influenced by the Suzuki–Miyaura cross-coupling conditions .

Propiedades

IUPAC Name |

2-[3-(2-chloro-4-methoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-19-12-5-6-13(14(16)9-12)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVVTJZPQITTCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC(=C2)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718577 |

Source

|

| Record name | (2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-32-3 |

Source

|

| Record name | [1,1′-Biphenyl]-3-acetic acid, 2′-chloro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)

![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)